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Compound of Interest

Compound Name: 4-iodo-1H-indazole

Cat. No.: B1326386

The indazole scaffold is a prominent "privileged structure™ in medicinal chemistry, forming the
core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] While 4-
iodo-1H-indazole itself is often utilized as a versatile synthetic intermediate for constructing
more complex molecules, its derivatives have demonstrated significant potential in various
therapeutic areas, including oncology, anti-inflammatory, and antimicrobial applications.[1][3][4]
The introduction of an iodine atom at the 4-position of the indazole ring provides a valuable
handle for further chemical modifications, such as cross-coupling reactions, enabling the
development of diverse and potent biologically active agents.[3][5]

This guide provides a comparative overview of the biological activities of various 4-iodo-1H-
indazole derivatives and related substituted indazoles, supported by experimental data from
published research.

Anticancer Activity

Indazole derivatives are extensively investigated for their anticancer properties, with several
compounds acting as kinase inhibitors.[4][6] The substitution pattern on the indazole ring plays
a crucial role in determining the potency and selectivity of these compounds.

Comparative Performance of Indazole Derivatives in
Oncology

The following table summarizes the in vitro antiproliferative activity of selected indazole
derivatives against various cancer cell lines.
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Compound/De  Target/Cell

L. . Assay Type IC50 Value Reference
rivative Line
Compound 2f o )
) 4T1 (Breast Antiproliferative
(An indazole 0.23-1.15 uM [61[7]
Cancer) Assay

derivative)

Compound 120 ]
Enzymatic

(A 1H-indazole IDO1 Enzyme o 53 uM [4]
o Inhibition Assay
derivative)

Compound 35 (A ]
Enzymatic

4,6-substituted- IDO1 Enzyme o 0.74 uM [8]
) Inhibition Assay
1H-indazole)

Compound 35 (A ]
Enzymatic

4,6-substituted- TDO Enzyme o 2.93 uM [8]
Inhibition Assay

1H-indazole)
Compound 127 Enzyme
o ALK Enzyme o 12 nM [4]

(Entrectinib) Inhibition Assay
Compound 109 ) o

i EGFR T790M Kinase Inhibition
(A 1H-indazole ) 5.3nM [4]

o Kinase Assay

derivative)
Compound 5c¢ (A
3-iodo-1H- HCT-116 (Colon
) ) MTT Assay < 64 pg/mL 9]
indazole Carcinoma)
derivative)
Compound 5c (A
3-iodo-1H- MDA-MB-231
) MTT Assay <59 pg/mL 9]
indazole (Breast Cancer)

derivative)

Signaling Pathways in Cancer

Studies on active indazole derivatives, such as compound 2f, have shown that they can induce
apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial
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pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved
caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[6][7]
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Caption: Mitochondrial Apoptosis Pathway Induced by an Indazole Derivative.

Anti-inflammatory Activity

Certain indazole derivatives have demonstrated significant anti-inflammatory properties. Their
mechanism of action often involves the inhibition of key inflammatory mediators such as
cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[10][11]
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Comparative Performance of Indazole Derivatives in

Inflammation Models
Compound/Derivati

Target/Assay IC50 Value Reference
ve
Indazole IL-1( Inhibition 120.59 yM [10]
6-Nitroindazole IL-1B Inhibition 100.75 uM [10]
Indazole TNF-a Inhibition 220.11 pM [10]
5-Aminoindazole TNF-a Inhibition 230.19 pyM [10]

Antimicrobial Activity

The indazole scaffold has also been explored for developing new antimicrobial agents.
Derivatives have shown activity against various bacterial strains, including resistant
phenotypes.[12]

Comparative Performance of Indazole Derivatives as
Antibacterials

| Compound/Derivative | Target Strain | Assay Type | MIC Value | Reference | | :--- | i--- | i--- | :--
- | | Compound 9 (4-bromo-1H-indazole derivative) | S. pyogenes PS | Broth Microdilution | 4
pg/mL |[12] | | Compound 18 (4-bromo-1H-indazole derivative) | S. aureus ATCC29213 | Broth
Microdilution | - |[12] | | Indole-triazole derivative 3d | S. aureus | Serial Dilution | 6.25 pg/mL |
[13] | | Indole-thiadiazole derivative 2h | S. aureus | Serial Dilution | 6.25 pg/mL |[13] |

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below
are protocols for key assays used in the biological screening of indazole derivatives.

Anticancer Activity: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell metabolic activity, which serves as an indicator of cell viability and
proliferation.
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e Cell Seeding: Cancer cells (e.g., 4T1, HCT-116) are seeded into 96-well plates at a density
of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

o Compound Treatment: The cells are treated with various concentrations of the indazole
derivatives (e.g., 0.1 to 100 uM) and incubated for a further 24-72 hours. A vehicle control
(e.g., DMSO) is also included.

e MTT Addition: 20 pL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate
is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial
dehydrogenases convert the yellow MTT to purple formazan crystals.

e Formazan Solubilization: The medium is removed, and 150 uL of a solubilizing agent (e.g.,
DMSO) is added to each well to dissolve the formazan crystals.

o Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate
reader. The percentage of cell growth inhibition is calculated relative to the vehicle control,
and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9][14]

Anti-inflammatory Activity: Carrageenan-induced Paw
Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[10]

[11]

e Animal Grouping: Rats are divided into several groups: a control group, a standard drug
group (e.g., Indomethacin), and test groups receiving different doses of the indazole
derivatives.

o Compound Administration: The test compounds or standard drug are administered orally or
intraperitoneally 1 hour before the induction of inflammation.

¢ Inflammation Induction: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar
region of the right hind paw of each rat.

¢ Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3,
and 4 hours after the carrageenan injection.
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» Data Analysis: The percentage of inhibition of edema is calculated for each group relative to
the control group.

General Workflow for Biological Activity Screening

The process of screening new chemical entities like 4-iodo-1H-indazole derivatives for
biological activity typically follows a structured workflow from initial synthesis to in-depth
mechanistic studies.
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Caption: General Workflow for Screening 4-lodo-1H-Indazole Derivatives.
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Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives is highly dependent on the nature and position of
substituents on the indazole ring.[4][15] SAR studies help in understanding how chemical
structure relates to biological function, guiding the design of more potent and selective

compounds.
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Caption: Structure-Activity Relationship (SAR) for 1H-Indazole Derivatives.

For instance, studies on IDOL1 inhibitors revealed that substituent groups at both the 4-position
and 6-position of the 1H-indazole scaffold largely affect the inhibitory activity.[15] This highlights
the importance of systematic modification at these positions to optimize the biological profile of

new derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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